molecular formula C14H12F3NO B2661232 {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1272283-82-5

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2661232
CAS No.: 1272283-82-5
M. Wt: 267.251
InChI Key: OOAFFPJDTOTJFZ-UHFFFAOYSA-N
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Description

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is a fluorinated aromatic amine characterized by a benzylmethylamine core substituted with a 3,5-difluorophenoxy group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. Key properties include:

  • Molecular formula: C₁₄H₁₂F₃NO
  • Molecular weight: 267.25 g/mol
  • Purity: 95% (as reported)
  • CAS registry number: A2 (provisional identifier) .

Properties

IUPAC Name

1-[2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-18-8-9-4-10(15)2-3-14(9)19-13-6-11(16)5-12(17)7-13/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAFFPJDTOTJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Fluorinated Compounds in Drug Design

Fluorinated compounds often exhibit altered pharmacokinetics, which can lead to improved drug efficacy. The incorporation of fluorine into aromatic rings can significantly slow down metabolic oxidation processes. This is particularly relevant for compounds targeting specific enzymes or receptors in the body .

  • Case Study : The addition of fluorine atoms has been shown to increase the retention time of drugs in the body, enhancing their therapeutic effects. For instance, compounds similar to {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine have been utilized in developing tyrosine kinase inhibitors for treating chronic myeloid leukemia (CML) by modifying their metabolic pathways .

Potential Use in Neurological Disorders

Research indicates that compounds with similar structures may penetrate the blood-brain barrier effectively due to their lipophilicity, making them potential candidates for treating neurological disorders . The ability to modulate neurotransmitter systems can be critical in developing treatments for conditions such as depression or anxiety.

Synthesis of Specialty Chemicals

The compound serves as a precursor in synthesizing various specialty chemicals used in agrochemicals and pharmaceuticals. Its unique structure allows it to participate in reactions that yield complex molecules with desired biological activities .

  • Example : Methylamine derivatives are crucial in producing herbicides and pesticides, enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs such as fluorinated aromatic systems, heterocycles, or amine functionalities:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine C₁₄H₁₂F₃NO 267.25 A2 3,5-Difluorophenoxy, 5-F, methylamine
[(3,5-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₃F₂N₃ 237.25 1006436-32-3 3,5-Difluorophenyl, pyrazole, methylamine
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine C₆H₉F₂N₃ 161.16 937602-83-0 Difluoroethyl, pyrazole, methylamine
(5-Bromofuran-2-yl)methylamine C₁₃H₁₁BrF₃NO 334.13 N/A Bromofuran, trifluoromethylphenyl, amine

Key Structural and Functional Differences

Fluorination Pattern :

  • The primary compound features three fluorine atoms across two aromatic rings, enhancing its metabolic stability and membrane permeability compared to analogues like [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (two fluorines) .
  • The bromofuran-containing compound () replaces fluorines with a bromine atom, which may alter reactivity and steric bulk .

Research Findings and Comparative Analysis

Physicochemical Properties

  • Lipophilicity : The trifluorinated aromatic system in the primary compound likely confers higher logP values compared to pyrazole-containing analogues, as fluorine atoms reduce polarity .
  • Solubility : Pyrazole and furan derivatives (–9) may exhibit better aqueous solubility due to heterocyclic polarity, whereas the primary compound’s solubility is modulated by fluorinated aromatic rings .

Spectroscopic Comparisons

  • NMR Shifts: highlights that fluorinated aromatic protons exhibit distinct chemical shifts (e.g., 5-fluorophenyl protons at δ 6.8–7.2 ppm) compared to non-fluorinated regions. Pyrazole protons in analogues show upfield shifts (δ 7.5–8.0 ppm) due to electron-withdrawing effects .

Functional Implications

  • Bioactivity: Fluorinated aromatic amines are often explored as kinase inhibitors or antimicrobial agents. The primary compound’s phenoxy group may enhance binding to hydrophobic enzyme pockets, whereas pyrazole-containing analogues could target nucleotide-binding domains .
  • Metabolic Stability : Increased fluorine content in the primary compound may reduce oxidative metabolism compared to difluoroethyl or bromofuran derivatives .

Biological Activity

The compound {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine , with CAS Number 1272283-82-5, is a fluorinated amine derivative that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
  • Molecular Formula : C14H12F3NO
  • Molecular Weight : 267.25 g/mol
  • Purity : 90% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of fluorine atoms which enhance lipophilicity and potentially affect receptor binding affinity. The difluorophenoxy and fluorophenyl groups may interact with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Many fluorinated compounds have been shown to inhibit tumor cell growth by interfering with signaling pathways. For instance, certain pyrazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines .
  • Antimicrobial Properties : Fluorinated amines often exhibit enhanced antimicrobial activity. Studies have shown that related compounds can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .
  • Neuroprotective Effects : Some derivatives are being investigated for their potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cell proliferation in MDA-MB-231 cells
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
NeuroprotectivePotential benefits in models of neurodegeneration

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrazole derivatives found that certain compounds demonstrated potent cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing activity against MDA-MB-231 cells, suggesting that similar modifications in this compound might yield beneficial effects .

Case Study 2: Antimicrobial Efficacy

Another investigation into antimicrobial properties revealed that fluorinated compounds exhibited significant inhibition against various bacterial strains. The study emphasized that the presence of fluorine atoms contributes to increased membrane permeability and interaction with microbial targets .

Q & A

Q. What are the common synthetic routes for synthesizing {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine, and what are their respective yields and purity profiles?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or reductive amination. For fluorinated aryl ether intermediates, a two-step approach is often employed:

Step 1 : Coupling 3,5-difluorophenol with a fluorinated benzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the aryl ether backbone .

Step 2 : Methylamine introduction via reductive amination (e.g., NaBH₃CN or H₂/Pd-C) or direct alkylation with methylamine hydrochloride .

Method Yield Range Purity (HPLC) Key Challenges
Reductive Amination60–75%≥95%Over-reduction of fluorinated groups
Direct Alkylation50–65%90–93%Competing N-methylation side reactions

Optimization Tips : Use anhydrous conditions to minimize hydrolysis of fluorinated intermediates. Monitor reaction progress via LC-MS to detect early-stage impurities .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹⁹F NMR : Identifies fluorine substitution patterns and detects undesired defluorination. Key peaks: δ -110 to -125 ppm (aryl-F) and δ -140 to -160 ppm (CF₃ if present) .
  • ¹H NMR : Methylamine protons appear as a singlet (~δ 2.3 ppm), while aromatic protons show coupling patterns dependent on fluorine proximity .
  • HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) and rule out halogenated byproducts (e.g., Cl⁻ adducts from solvents) .
  • IR Spectroscopy : Validate N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Common Pitfalls : Solvent residues (e.g., DMF) can obscure ¹H NMR signals. Use deuterated DMSO for better resolution .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from NMR and mass spectrometry analyses during characterization?

Methodological Answer: Contradictions often stem from:

  • Isomeric Byproducts : Fluorine positional isomers (e.g., meta vs. para) may have identical molecular weights but distinct NMR profiles. Use 2D NMR (COSY, NOESY) to differentiate .
  • Adduct Formation : In HRMS, sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may be misassigned as impurities. Compare theoretical vs. observed isotopic patterns .
  • Dynamic Exchange : Rapid proton exchange in solution (e.g., amine tautomerism) can broaden NMR signals. Acquire spectra at low temperatures (−40°C) to "freeze" conformations .

Case Study : If ¹H NMR suggests a single product but HRMS indicates multiple peaks, perform preparative HPLC to isolate fractions and re-analyze each .

Q. What methodological approaches are recommended for optimizing reaction conditions to balance yield and environmental safety?

Methodological Answer: Adopt a factorial design to systematically evaluate variables:

  • Factors : Temperature, solvent (e.g., replace DMF with Cyrene®), catalyst loading .
  • Response Variables : Yield, E-factor (environmental impact), purity .
Condition Level 1 Level 2 Optimal Range
Temperature60°C100°C80–90°C (maximizes yield)
SolventDMFEthanol/H₂OEthanol/H₂O (E-factor ↓30%)
Catalyst (Pd-C)2 mol%5 mol%3 mol% (prevents over-reduction)

Validation : Use response surface methodology (RSM) to model interactions between variables and identify "sweet spots" .

Q. How should researchers integrate theoretical frameworks into mechanistic studies of fluorinated amine reactivity?

Methodological Answer: Link experimental data to computational models:

DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack on fluorinated aromatics) .

Kinetic Isotope Effects (KIE) : Compare rates of protio vs. deuterated substrates to infer rate-determining steps .

Hammett Plots : Correlate substituent effects (σ values for -F, -OCH₃) with reaction rates to validate electronic influence .

Example : If DFT suggests nucleophilic attack is favored at the 5-fluorophenyl position, validate via synthetic trapping experiments with bulky electrophiles .

Q. What strategies are effective for analyzing trace impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring). Target common byproducts like de-fluorinated analogs or N-oxide derivatives .
  • GC-Headspace : Identify volatile impurities (e.g., residual solvents or methylamine) with purge-and-trap concentration .
  • ICH Guidelines : Classify impurities per ICH Q3A/B thresholds (e.g., reporting threshold: 0.05%) and assess genotoxic potential via Ames testing .

Data Interpretation : Use principal component analysis (PCA) to cluster impurity profiles across batches and trace sources (e.g., catalyst lot variability) .

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